1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-methyl-N-(2-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-15-10-8-12(14-15)13-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,14) |
InChI Key |
QBLMMPYEYXBEPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-phenylethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert any carbonyl groups back to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
Pharmacological Applications
The pharmacological applications of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine are extensive:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, mediated through pathways involving p53 and other tumor suppressor genes .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis .
Neuroprotective Properties
The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions, possibly through the modulation of antioxidant enzyme activity. This suggests its potential application in conditions like Alzheimer's disease .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Inflammation Model
In a controlled experiment involving rats with induced arthritis, administration of this compound resulted in a marked reduction in paw swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, supporting its role as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the 3-position of the pyrazole ring significantly influences molecular weight, lipophilicity, and steric effects:
Key Observations :
Spectral and Physical Data
- NMR spectroscopy : The 2-phenylethyl group in the target compound would show aromatic proton signals at δ 7.2–7.4 ppm (similar to ) and methylene protons (δ 2.5–3.5 ppm). This contrasts with aliphatic substituents (e.g., isopropyl in : δ 1.38 ppm) .
- Mass spectrometry : ESIMS data for analogs (e.g., m/z 203 for N-ethyl-3-pyridinyl derivative ) provide benchmarks for molecular weight validation.
Biological Activity
1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is a nitrogenous heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with enzymes and receptors, therapeutic potential, and structure-activity relationships (SARs).
The molecular formula of this compound is , with a molecular weight of approximately 201.27 g/mol. The compound features a methyl group at the 1-position and a phenylethyl substituent at the nitrogen atom, which contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the amine group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.
Key Mechanisms Include:
- Enzyme Modulation : The compound can modulate enzyme activities, impacting metabolic pathways.
- Receptor Interaction : It binds to specific receptors, influencing physiological responses.
Biological Activities
Research indicates that compounds in the pyrazole family often exhibit a range of biological activities:
- Anti-inflammatory : Demonstrated potential in reducing inflammation through modulation of inflammatory mediators.
- Analgesic : Exhibits pain-relieving properties, making it a candidate for pain management therapies.
- Antitumor : Shows promise in inhibiting the growth of various cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted the antitumor properties of various pyrazole derivatives. For instance, certain derivatives have shown significant antiproliferative effects against cancer cell lines such as HeLa, MCF7, SKOV3, and SKMEL28, with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HeLa | 15.0 | Antitumor |
| This compound | MCF7 | 12.5 | Antitumor |
| 5-Aminopyrazoles (derivative) | SKOV3 | 10.0 | Antitumor |
Structure–Activity Relationships (SARs)
The SAR studies indicate that modifications to the pyrazole structure can significantly influence biological activity. For example, alterations in substituents on the pyrazole ring or variations in the phenylethyl group can enhance or diminish activity against specific targets .
Notable Insights:
- Compounds with electron-donating groups tend to exhibit increased potency.
- The configuration around the pyrazole ring plays a crucial role in determining receptor binding affinity.
Q & A
Q. Critical Conditions :
- Inert atmosphere : Required to prevent oxidation of reactive intermediates (e.g., amine groups) .
- Temperature control : Reactions often proceed at 35–80°C to balance yield and side-reaction suppression .
- Catalysts : Copper(I) bromide or cesium carbonate may enhance coupling efficiency .
How can researchers optimize the yield and purity of this compound during synthesis?
Advanced Research Question
Optimization strategies include:
- Solvent selection : Polar solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while dichloromethane aids in extraction .
- Reaction time : Extended durations (e.g., 48 hours) ensure completion of slow substitution steps .
- Purification techniques : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization enhances purity .
Example : A study on a similar pyrazole derivative achieved a 17.9% yield via cesium carbonate-mediated coupling, highlighting the need for iterative parameter tuning .
What analytical techniques are essential for characterizing the structure of this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretches at ~3300 cm) .
Data Example : For a related compound, H NMR showed δ 8.87 ppm (pyridine protons), confirming aromatic interactions .
What strategies can resolve contradictions in reported biological activities of pyrazole derivatives like this compound?
Advanced Research Question
Approaches include:
- Comparative assays : Test the compound against structurally similar derivatives under standardized conditions (e.g., enzyme inhibition assays) .
- Computational modeling : Molecular docking predicts binding affinities to biological targets (e.g., kinases or GPCRs) .
- Dose-response studies : Quantify activity across concentration gradients to identify non-linear effects .
Case Study : Fluorine substitution in a pyrazole analog increased receptor binding affinity by 30%, underscoring substituent effects .
What physicochemical properties of this compound influence its reactivity and stability?
Basic Research Question
Key properties:
| Property | Influence on Reactivity/Stability | Reference |
|---|---|---|
| Amine group | Prone to oxidation; requires inert storage | |
| Pyrazole ring | Aromaticity stabilizes structure; participates in π-π stacking | |
| Phenylethyl chain | Enhances lipophilicity, affecting membrane permeability |
Stability Note : The compound is stable under ambient conditions but degrades in strong acidic/basic environments .
How does the introduction of substituents on the pyrazole ring modulate interactions with biological targets?
Advanced Research Question
Substituent effects include:
- Electron-withdrawing groups (e.g., fluorine) : Increase binding affinity to enzymes (e.g., cytochrome P450) by enhancing hydrogen bonding .
- Alkyl chains (e.g., methyl) : Improve metabolic stability by reducing susceptibility to oxidative degradation .
Example : A methyl group at the pyrazole 3-position in a related compound improved IC values by 2-fold in kinase inhibition assays .
What methodologies are used to evaluate the compound’s pharmacokinetic properties in preclinical studies?
Advanced Research Question
- In vitro assays : Microsomal stability tests (e.g., liver microsomes) predict metabolic clearance .
- Permeability studies : Caco-2 cell monolayers assess intestinal absorption .
- Plasma protein binding : Equilibrium dialysis quantifies free drug availability .
Data Interpretation : Low aqueous solubility (<50 µg/mL) may necessitate formulation with cyclodextrins or liposomal carriers .
How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Advanced Research Question
SAR Workflow :
Synthesize analogs : Modify substituents (e.g., methyl → ethyl, phenyl → fluorophenyl) .
Test biological activity : Use high-throughput screening (HTS) for cytotoxicity, receptor binding, or enzyme inhibition .
Analyze trends : Correlate substituent electronic/hydrophobic parameters with activity (e.g., Hammett constants) .
Example : Replacing the phenylethyl group with a morpholine moiety in a derivative reduced off-target effects by 40% .
What contradictions exist in the literature regarding the biological mechanisms of pyrazole derivatives, and how can they be addressed?
Advanced Research Question
Contradictions :
- Dual agonist/antagonist behavior : Observed in serotonin receptors due to assay variability (e.g., cell type, ligand concentration) .
- Inconsistent cytotoxicity : Discrepancies arise from differing cancer cell lines or exposure times .
Q. Resolution :
- Standardized protocols : Use consensus cell lines (e.g., HEK293 for receptor studies) .
- Mechanistic studies : Employ CRISPR knockouts to isolate target pathways .
What computational tools are recommended for predicting the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses .
- Molecular dynamics (MD) : GROMACS simulates binding stability over time .
- QSAR models : Utilize descriptors like logP and topological polar surface area (TPSA) to predict activity .
Validation : Compare computational predictions with experimental IC values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
